N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
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Overview
Description
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as DMF-DMA, is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cancer cell growth and survival. N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis. N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to inhibit the expression of several genes involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is that it has shown promising anti-cancer activity in various cancer cell lines. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as an anti-cancer agent.
Future Directions
There are several future directions for the study of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. One direction is to further investigate the mechanism of action and identify the specific enzymes and pathways that are targeted by N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. Another direction is to study the potential of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, more research is needed to determine the safety and toxicity of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in animal models and humans.
Conclusion:
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is a promising anti-cancer agent that has shown activity in various cancer cell lines. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cancer cell growth and survival. Further research is needed to fully understand the mechanism of action and optimize its use as an anti-cancer agent.
Synthesis Methods
The synthesis of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-amino-3-methoxyphenol to form the amide. The amide is then reacted with furfurylamine to form the final compound, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide.
Scientific Research Applications
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied extensively for its potential as an anti-cancer agent. Several studies have shown that N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-26-15-9-13(10-16(12-15)27-2)20(24)23-17-11-14(6-7-18(17)28-3)22-21(25)19-5-4-8-29-19/h4-12H,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
UHKOPGHUJGZKPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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